molecular formula C17H24ClN3O2 B243547 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide

Cat. No. B243547
M. Wt: 337.8 g/mol
InChI Key: PSARFPKUWDRNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It is a chemical compound that has been synthesized and extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.

Mechanism of Action

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 works by inhibiting the activity of soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating blood flow, smooth muscle contraction, and inflammation in the body. By inhibiting sGC, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 can increase the levels of cGMP in the body, leading to vasodilation, reduced inflammation, and other beneficial effects.
Biochemical and Physiological Effects:
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 has been shown to have several biochemical and physiological effects in the body. It can increase the levels of cGMP, leading to vasodilation and improved blood flow. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 has been shown to have antioxidant effects, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 in lab experiments is its potency and selectivity for sGC. This makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of using N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.

Future Directions

There are several potential future directions for research on N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691. One area of interest is its potential therapeutic applications in cardiovascular and pulmonary diseases, such as hypertension and pulmonary arterial hypertension. Another area of interest is its potential use in combination with other drugs, such as phosphodiesterase inhibitors, to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and antioxidant effects, and to identify potential biomarkers for monitoring its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 involves a series of chemical reactions, starting with the reaction of 4-chloro-2-nitroaniline with butyric anhydride to form 4-butanoyl-2-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. The resulting 4-butanoylaniline is then reacted with 1-(2-chloro-5-nitrophenyl)piperazine to form N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691.

Scientific Research Applications

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow in the body. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.

properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide

InChI

InChI=1S/C17H24ClN3O2/c1-3-5-17(23)21-10-8-20(9-11-21)15-7-6-13(18)12-14(15)19-16(22)4-2/h6-7,12H,3-5,8-11H2,1-2H3,(H,19,22)

InChI Key

PSARFPKUWDRNRJ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC

Origin of Product

United States

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